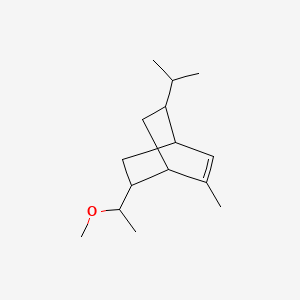

7-(1-Methoxyethyl)-2-methyl-5-(1-methylethyl)bicyclo(2.2.2)oct-2-ene

説明

EINECS 305-177-0は、2,2'-アゾビス(2-メチルプロピオニトリル)としても知られており、重合反応におけるラジカル開始剤として広く使用されている化学化合物です。これは、分子式がC8H12N4の白色の結晶性粉末です。この化合物は、重合プロセスを開始するために不可欠なフリーラジカルを生成し、分解する能力で知られています。

特性

CAS番号 |

94349-58-3 |

|---|---|

分子式 |

C15H26O |

分子量 |

222.37 g/mol |

IUPAC名 |

7-(1-methoxyethyl)-2-methyl-5-propan-2-ylbicyclo[2.2.2]oct-2-ene |

InChI |

InChI=1S/C15H26O/c1-9(2)13-8-14-10(3)6-12(13)7-15(14)11(4)16-5/h6,9,11-15H,7-8H2,1-5H3 |

InChIキー |

IIXMILIFHJWPEN-UHFFFAOYSA-N |

正規SMILES |

CC1=CC2CC(C1CC2C(C)C)C(C)OC |

製品の起源 |

United States |

準備方法

合成経路と反応条件

2,2'-アゾビス(2-メチルプロピオニトリル)は、アセトンシアノヒドリンとヒドラジンの反応によって合成されます。反応は通常、目的の生成物の純度と収率を確保するために、制御された温度と圧力の条件下で行われます。反応は次のように表すことができます。

CH3C(CN)OH+N2H4→CH3C(CN)N2C(CH3)2

工業生産方法

工業環境では、2,2'-アゾビス(2-メチルプロピオニトリル)の製造には、アセトンシアノヒドリンとヒドラジンの反応が慎重に監視される大規模な反応器が関与します。このプロセスには、混合、加熱、精製などの手順が含まれ、最終的に高純度の製品が得られます。化合物はその後、結晶化して乾燥させた後に包装されます。

化学反応の分析

科学研究における用途

2,2'-アゾビス(2-メチルプロピオニトリル)は、次のような科学研究で数多くの用途があります。

高分子化学: ポリスチレン、ポリアクリロニトリル、ポリメチルメタクリレートなどのポリマーの合成におけるラジカル開始剤として広く使用されています。

材料科学: この化合物は、高強度や熱安定性などの特定の特性を持つ先進材料の開発に使用されています。

生物医学研究: 生物医学研究では、2,2'-アゾビス(2-メチルプロピオニトリル)は、フリーラジカルが生物系に与える影響を研究し、薬物送達システムを開発するために使用されています。

工業用アプリケーション: この化合物は、プラスチック、コーティング、接着剤などのさまざまな工業製品の製造に使用されています。

科学的研究の応用

2,2’-azobis(2-methylpropionitrile) has numerous applications in scientific research, including:

Polymer Chemistry: It is widely used as a radical initiator in the synthesis of polymers, including polystyrene, polyacrylonitrile, and polymethyl methacrylate.

Material Science: The compound is used in the development of advanced materials with specific properties, such as high strength and thermal stability.

Biomedical Research: In biomedical research, 2,2’-azobis(2-methylpropionitrile) is used to study the effects of free radicals on biological systems and to develop drug delivery systems.

Industrial Applications: The compound is employed in the production of various industrial products, including plastics, coatings, and adhesives.

作用機序

類似の化合物との比較

2,2'-アゾビス(2-メチルプロピオニトリル)は、その高い効率と安定性のために、ラジカル開始剤の中で独特です。類似の化合物には次のようなものがあります。

過酸化ベンゾイル: もう1つの広く使用されているラジカル開始剤ですが、安定性が低く、取り扱いが危険な場合があります。

アゾビスイソブチロニトリル(AIBN): 2,2'-アゾビス(2-メチルプロピオニトリル)と構造と機能が似ていますが、熱分解特性が異なります。

ジ-tert-ブチルパーオキサイド: 分解温度が高いラジカル開始剤であり、さまざまな重合プロセスに適しています。

これらの化合物はそれぞれ、特定の用途に適した独自の特性を持っていますが、2,2'-アゾビス(2-メチルプロピオニトリル)は、安定性と反応性のバランスが優れているため、多くの場合、好まれます。

類似化合物との比較

2,2’-azobis(2-methylpropionitrile) is unique among radical initiators due to its high efficiency and stability. Similar compounds include:

Benzoyl Peroxide: Another commonly used radical initiator, but it is less stable and can be more hazardous to handle.

Azobisisobutyronitrile (AIBN): Similar in structure and function to 2,2’-azobis(2-methylpropionitrile), but with different thermal decomposition properties.

Di-tert-butyl Peroxide: A radical initiator with higher decomposition temperatures, making it suitable for different polymerization processes.

Each of these compounds has unique properties that make them suitable for specific applications, but 2,2’-azobis(2-methylpropionitrile) is often preferred for its balance of stability and reactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。